Methyl 3-(3-bromophenyl)picolinate
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Overview
Description
Methyl 3-(3-bromophenyl)picolinate is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of picolinic acid, where the methyl ester group is attached to the nitrogen atom of the pyridine ring, and a bromophenyl group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-bromophenyl)picolinate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 3-bromophenylboronic acid is coupled with methyl 3-pyridinecarboxylate in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl 3-(3-bromophenyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may allow it to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromophenyl)picolinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group and the picolinate moiety can contribute to binding interactions with target molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-bromophenyl)propionate: Similar structure but with a propionate group instead of a picolinate group.
3-Methylpyridine (3-Picoline): A positional isomer of methylpyridine with different substitution patterns.
Picolinic Acid: The parent compound with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-(3-bromophenyl)picolinate is unique due to the presence of both the bromophenyl and picolinate groups, which confer specific chemical and biological properties
Biological Activity
Methyl 3-(3-bromophenyl)picolinate is a compound that belongs to the class of picolinate derivatives, which have garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a bromophenyl substituent and a methyl ester group. Its molecular formula is C12H10BrN1O2, and it has a molecular weight of approximately 276.12 g/mol. The presence of the bromine atom and the picolinate moiety contributes to its unique chemical properties, enhancing its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antimicrobial Activity : Research indicates that picolinate derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive or dysfunctional .
- Cytotoxic Effects : Studies have demonstrated that certain picolinate derivatives can induce cytotoxic effects in cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the modulation of signaling pathways relevant to cell proliferation and apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various picolinate derivatives, including this compound. It was found to possess moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Enzyme Interaction Studies : Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit the activity of enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain signaling pathways.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective dose ranges for inducing cell death .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with the appropriate bromobenzene derivative and picolinic acid.
- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as triethylamine.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in organic solvents like dichloromethane or DMF (dimethylformamide).
Comparative Analysis
Compound | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
---|---|---|---|
This compound | Moderate | Yes | Significant |
Methyl 6-chloro-3-(ethylthio)picolinate | Weak | No | Moderate |
Methyl 5-((cinnamoyloxy)methyl)picolinate | High | Yes | High |
Properties
Molecular Formula |
C13H10BrNO2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3 |
InChI Key |
KRPMGNLODCGKEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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